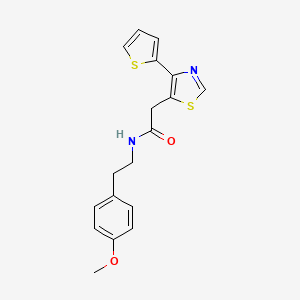![molecular formula C21H19ClN4O5 B11329828 (5Z)-3-(4-chlorophenyl)-5-[5-(2,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11329828.png)
(5Z)-3-(4-chlorophenyl)-5-[5-(2,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-CHLOROPHENYL)-5-[5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a tetrahydropyrimidine-dione core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-5-[5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of 4-chlorobenzaldehyde with 2,4-dimethoxybenzaldehyde in the presence of a base to form the corresponding chalcones.
Cyclization Reactions: The chalcones undergo cyclization with hydrazine derivatives to form pyrazoline intermediates.
Final Cyclization and Hydroxylation: The pyrazoline intermediates are further cyclized and hydroxylated to yield the final tetrahydropyrimidine-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-CHLOROPHENYL)-5-[5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-CHLOROPHENYL)-5-[5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-CHLOROPHENYL)-5-[5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-DIMETHOXYPHENYL)ACETYL-N-METHYLHYDRAZINECARBOTHIOAMIDE
- 3’-CHLORO-2,4-DINITRODIPHENYLAMINE
- 2,4-DICHLORO-6-((3,4-DICHLORO-PHENYLIMINO)-METHYL)-PHENOL
Uniqueness
Compared to similar compounds, 3-(4-CHLOROPHENYL)-5-[5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C21H19ClN4O5 |
|---|---|
Poids moléculaire |
442.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-5-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C21H19ClN4O5/c1-30-13-7-8-14(17(9-13)31-2)15-10-16(25-24-15)18-19(27)23-21(29)26(20(18)28)12-5-3-11(22)4-6-12/h3-9,15,24,28H,10H2,1-2H3,(H,23,27,29) |
Clé InChI |
LQQUPSLIQCPNLT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2CC(=NN2)C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11329746.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide](/img/structure/B11329752.png)
![2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11329755.png)
![2-(3,4-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11329764.png)
![3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B11329769.png)

![2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11329772.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11329778.png)
![2-[(4-chlorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-4-yl)pyrimidine-4-carboxamide](/img/structure/B11329788.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11329789.png)

![furan-2-yl{4-[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11329801.png)
![2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11329822.png)
![7-(2,4-dimethoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11329823.png)
